molecular formula C19H21N5S B11609518 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11609518
M. Wt: 351.5 g/mol
InChI Key: YZPDNWMCHOUBFR-XSFVSMFZSA-N
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Description

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diethylamino and phenyl groups, along with the triazole ring, make it a versatile compound for various applications .

Properties

Molecular Formula

C19H21N5S

Molecular Weight

351.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5S/c1-3-23(4-2)17-12-10-15(11-13-17)14-20-24-18(21-22-19(24)25)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,22,25)/b20-14+

InChI Key

YZPDNWMCHOUBFR-XSFVSMFZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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